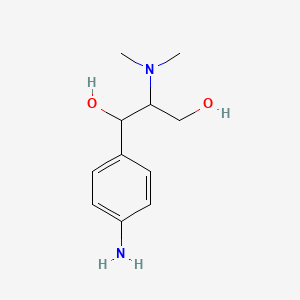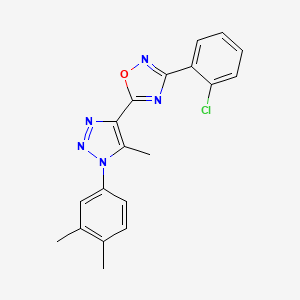![molecular formula C17H26N4O B2395810 1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2415602-81-0](/img/structure/B2395810.png)
1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one is a synthetic organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrimidinyl group, and a piperidinyl group, making it a subject of interest for researchers exploring new therapeutic agents.
Méthodes De Préparation
The synthesis of 1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of appropriate precursors to form the pyrimidinyl moiety.
Cyclopropylation: Introduction of the cyclopropyl group to the pyrimidinyl intermediate.
Piperidinylation: Coupling of the cyclopropyl-pyrimidinyl intermediate with a piperidine derivative.
Final coupling: The final step involves coupling the piperidinyl intermediate with 2,2-dimethylpropan-1-one under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and pyrimidinyl moieties, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: Researchers use this compound to probe biological pathways and identify potential drug targets.
Industrial Applications: The compound’s unique properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in key biological pathways. This interaction can lead to changes in cellular signaling, gene expression, and other cellular processes, ultimately resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share structural similarities and are also explored for their biological activity and therapeutic potential.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory activity and are used in cancer research.
Indole derivatives: Indole-based compounds are widely studied for their diverse biological activities, including anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-17(2,3)16(22)20-10-7-14(8-11-20)21(13-4-5-13)15-6-9-18-12-19-15/h6,9,12-14H,4-5,7-8,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIWELRLKJMHJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N(C2CC2)C3=NC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)

![6-chloro-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2395738.png)
![N-[1-(3-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2395739.png)



![2-(4-CHLOROPHENYL)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE](/img/structure/B2395748.png)

